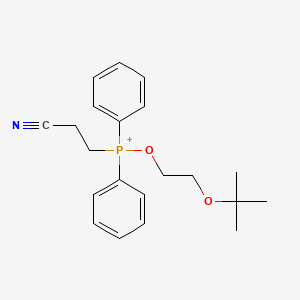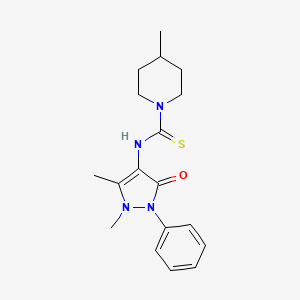
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- is a derivative of antipyrine, a compound known for its analgesic and antipyretic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- typically involves the reaction of antipyrine with 4-methylpiperidine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting antipyrine with 4-methylpiperidine: This step forms an intermediate compound.
Introducing thiophosgene: This reagent reacts with the intermediate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical applications.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its analgesic and antipyretic properties, as well as its potential use in treating specific medical conditions.
Industry: Used in the development of materials with enhanced properties, such as improved stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- involves its interaction with specific molecular targets in the body. It is thought to act primarily in the central nervous system, increasing the pain threshold by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3) involved in prostaglandin synthesis . This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoantipyrine: Known for its analgesic and antipyretic properties, similar to antipyrine.
4-Hydroxyantipyrine: A metabolite of antipyrine with similar biological activities.
Phenazone: Another derivative of antipyrine with analgesic and antipyretic effects
Uniqueness
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- is unique due to its specific structural modifications, which may confer distinct properties compared to other antipyrine derivatives
Propiedades
Número CAS |
73791-35-2 |
|---|---|
Fórmula molecular |
C18H24N4OS |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C18H24N4OS/c1-13-9-11-21(12-10-13)18(24)19-16-14(2)20(3)22(17(16)23)15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3,(H,19,24) |
Clave InChI |
JQOSKVFDHUGGFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


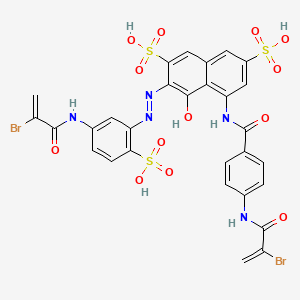
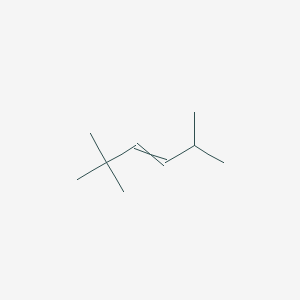
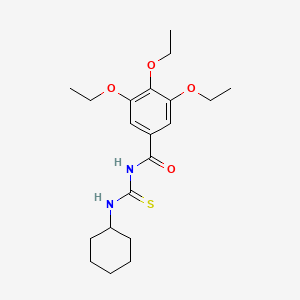
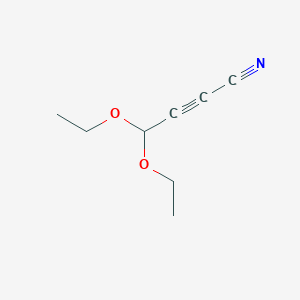
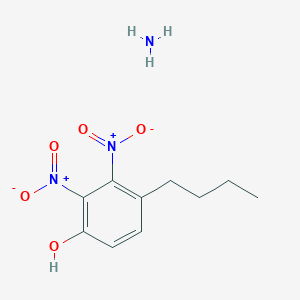
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)

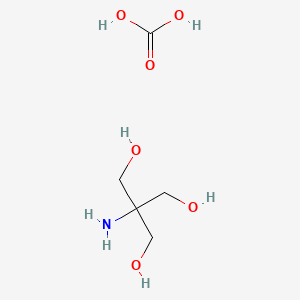
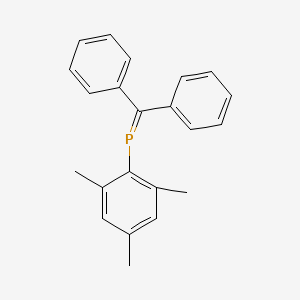
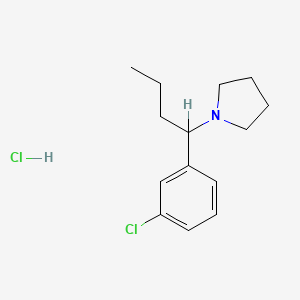
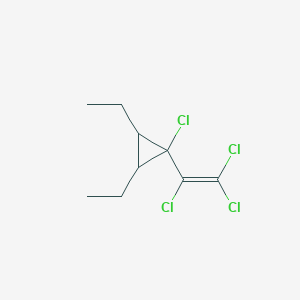
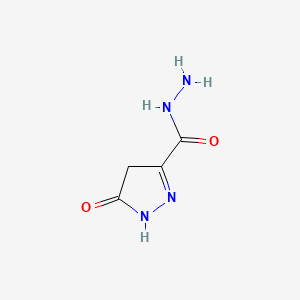
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
